
5-ブロモ-2-フェニルピリミジン-4-オール
説明
5-Bromo-2-phenylpyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C10H7BrN2O, and it has a molecular weight of 251.08 g/mol .
科学的研究の応用
5-Bromo-2-phenylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
Target of Action
A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, is known to be a key intermediate in the synthesis of therapeutic sodium-glucose transporter-2 (sglt2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
If it acts similarly to SGLT2 inhibitors, it might function by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels . This action is independent of insulin, which makes these inhibitors effective even when the body cannot effectively use the insulin it produces .
Biochemical Pathways
Sglt2 inhibitors generally affect the renal glucose reabsorption pathway . By inhibiting SGLT2, these drugs prevent glucose reabsorption in the proximal tubule of the kidneys, leading to the excretion of glucose in urine and a consequent decrease in blood glucose levels .
Result of Action
If it acts similarly to SGLT2 inhibitors, it could lead to a reduction in blood glucose levels, which would be beneficial in the management of type 2 diabetes . Additionally, SGLT2 inhibitors can also reduce body weight and lower blood pressure .
生化学分析
Biochemical Properties
5-Bromo-2-phenylpyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-Bromo-2-phenylpyrimidin-4-ol can bind to proteins involved in DNA replication and repair, thereby influencing these critical cellular processes .
Cellular Effects
The effects of 5-Bromo-2-phenylpyrimidin-4-ol on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation status of various proteins, leading to changes in cell signaling. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, 5-Bromo-2-phenylpyrimidin-4-ol can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 5-Bromo-2-phenylpyrimidin-4-ol exerts its effects through several mechanisms. It can bind to the active sites of enzymes, thereby inhibiting their activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site. Additionally, 5-Bromo-2-phenylpyrimidin-4-ol can influence gene expression by binding to DNA or interacting with transcription factors. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular function .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-phenylpyrimidin-4-ol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 5-Bromo-2-phenylpyrimidin-4-ol can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-2-phenylpyrimidin-4-ol vary with different dosages. At low doses, it can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-Bromo-2-phenylpyrimidin-4-ol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce reactive groups into the compound, facilitating its further breakdown and excretion. This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-phenylpyrimidin-4-ol is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Bromo-2-phenylpyrimidin-4-ol within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-Bromo-2-phenylpyrimidin-4-ol is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. Targeting signals or post-translational modifications can direct 5-Bromo-2-phenylpyrimidin-4-ol to these compartments, influencing its activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenylpyrimidin-4-ol typically involves the bromination of 2-phenylpyrimidin-4-ol. One common method is the reaction of 2-phenylpyrimidin-4-ol with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 5-Bromo-2-phenylpyrimidin-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions
5-Bromo-2-phenylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4) are common.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Oxidized derivatives such as pyrimidine oxides.
Reduction Products: Dehalogenated pyrimidines or fully reduced pyrimidine derivatives.
類似化合物との比較
Similar Compounds
2-Phenylpyrimidin-4-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-phenylpyrimidin-4-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
5-Iodo-2-phenylpyrimidin-4-ol: Contains an iodine atom, making it more reactive in certain coupling reactions
Uniqueness
5-Bromo-2-phenylpyrimidin-4-ol is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where other halogenated derivatives may not be as effective .
特性
IUPAC Name |
5-bromo-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZGHIGOSHTXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633962 | |
| Record name | 5-Bromo-2-phenylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26786-28-7 | |
| Record name | 5-Bromo-2-phenylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






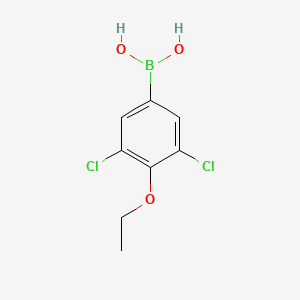

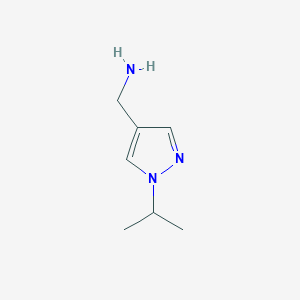
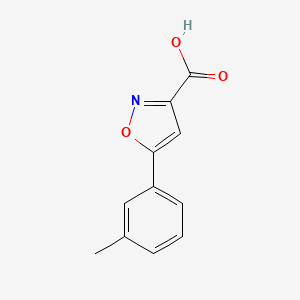

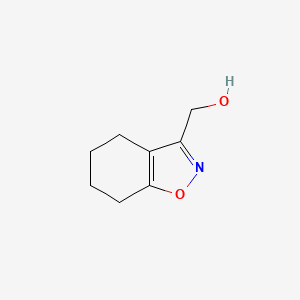
![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)

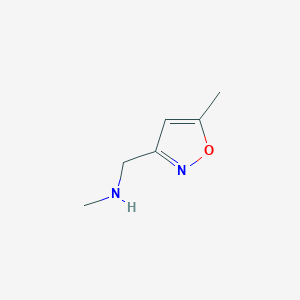
![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)
